![molecular formula C11H14ClNO B1521332 [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol CAS No. 784100-54-5](/img/structure/B1521332.png)
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol
Overview
Description
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity
Palladium(II) complexes involving ligands related to pyrrolidinyl phenyl methanol derivatives have been shown to exhibit high catalytic activity for the Heck reaction, a process essential for forming carbon-carbon bonds in the synthesis of complex organic molecules (Das, Rao, & Singh, 2009).
Synthesis of Heterocyclic Compounds
Research has demonstrated the potential of related pyrrolidinyl phenyl methanol derivatives in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for producing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biocatalysis
Biocatalytic applications have also been explored, where derivatives of pyrrolidinyl phenyl methanol are synthesized in a green, economical, and efficient manner using recombinant Escherichia coli in a water-cyclohexane liquid-liquid system. This approach has proven effective for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol with high yield and enantiomeric excess, demonstrating the utility of biocatalysis in producing chiral intermediates for pharmaceutical applications (Chen et al., 2021).
Green Chemistry
The reduction of nitro aromatic compounds to amines, a key step in the synthesis of various pharmaceuticals and fine chemicals, can be facilitated by compounds similar to [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol, highlighting the role of these derivatives in promoting greener chemical processes (Giomi, Alfini, & Brandi, 2011).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
Biochemical Analysis
Biochemical Properties
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring can interact with enzymes that have binding sites for nitrogen-containing heterocycles . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context. Additionally, the chloro group can form hydrogen bonds with amino acid residues in proteins, further modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways . At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can undergo various transformations, including oxidation and reduction, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biological effects . This localization is essential for understanding the compound’s mechanism of action and its potential impact on cellular function .
Properties
IUPAC Name |
(2-chloro-6-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSNMSTBJAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


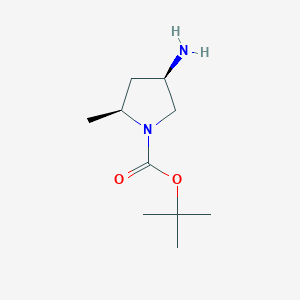
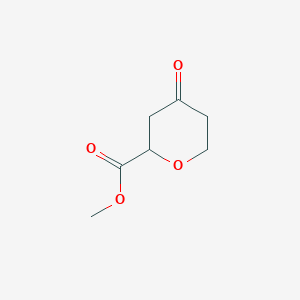
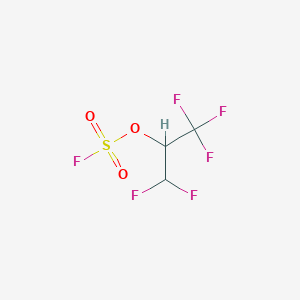
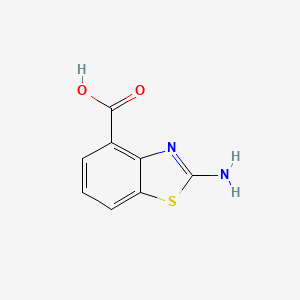




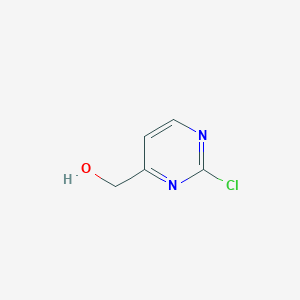
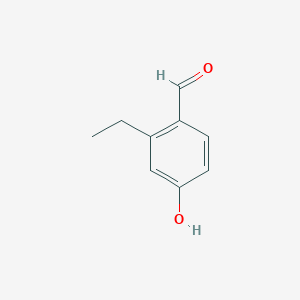

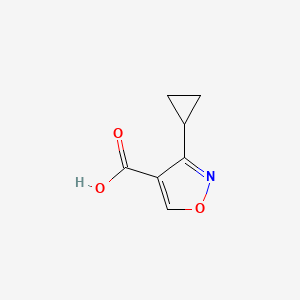
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

